2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide - 1152853-30-9

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide

Catalog Number: EVT-1803903
CAS Number: 1152853-30-9
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: PF-02367982 is a potent and selective nonsteroidal progesterone receptor (PR) antagonist. [] It exhibited significant in vitro and in vivo activity in blocking progesterone's effects, showing potential for treating gynecological conditions like endometriosis. []

Relevance: This compound shares the core structure of a substituted pyrazole ring linked to an acetamide moiety with 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide. The primary difference lies in the substitution pattern on the pyrazole ring. While the target compound possesses a simple 4-amino group, PF-02367982 features a more complex 4-(4-cyano-phenoxy)-3,5-dicyclopropyl substituent. This difference highlights how modifications to the pyrazole core can significantly impact biological activity and target selectivity. []

4-Amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione Schiff Base

Compound Description: This compound exhibits promising fungicidal activity against Gibberlla nicotiancola and F. O. f. sp. niveum. [] Its structure was confirmed by IR, H NMR, H RMS, elemental analysis, and single-crystal X-ray diffraction. []

Relevance: Though structurally distinct from the target compound, this Schiff base incorporates a 3,5-dimethyl-1H-pyrazol-1-yl moiety. This shared feature highlights the broader context of pyrazole-containing compounds in medicinal chemistry, particularly their potential for diverse biological activities, including antifungal properties. []

2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine (Compound 42)

Compound Description: Compound 42 is a potent heat shock protein 90 (Hsp90) inhibitor with promising in vivo efficacy in a melanoma xenograft model. [] It displays favorable pharmacokinetic and pharmacodynamic properties, making it a potential candidate for further development. []

Relevance: This compound highlights the prevalence of substituted pyrazole rings in medicinal chemistry research. While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, the presence of a 4-fluoro-1H-pyrazol-1-yl substituent within its complex structure emphasizes the versatility of pyrazoles as building blocks for drug discovery. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. [] It displays significant antiplatelet and antithrombotic activities in vivo, emerging as a potential alternative to clopidogrel for treating cardiovascular diseases. []

Relevance: SAR216471 features a 4-butanoyl-5-methyl-1H-pyrazol-1-yl substituent, demonstrating the recurring presence of substituted pyrazoles in medicinal chemistry. While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this shared feature highlights the versatility of the pyrazole motif in developing drugs targeting diverse biological pathways. []

Compound Description: These derivatives were synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF7. [] Some derivatives, particularly those with methyl substitutions on the phenyl ring, demonstrated promising cytotoxic activity and induced cell cycle arrest. []

Relevance: These derivatives emphasize the significance of the 1H-pyrazole core, which is also present in 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide. Although the target compound has a different substituent pattern, the presence of a shared core structure and similar biological activity (anticancer potential) suggests that exploring variations in the substituents of the pyrazole ring can lead to potent drug candidates. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

Compound Description: These novel heterocyclic compounds were synthesized from reactions involving pyrazolin-N-thioamides and various ketones. [] The structures of several synthesized compounds were confirmed by X-ray crystallography. []

Relevance: These compounds belong to the broader category of pyrazole-containing heterocycles, highlighting the diverse applications of pyrazole moieties in synthetic chemistry. Despite structural differences from the target compound, the inclusion of pyrazole rings in these novel heterocycles underscores the importance of this scaffold in building diverse chemical entities with potential biological activities. []

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a planar pyrazole ring. [] This compound further highlights the structural diversity attainable through substitutions on the pyrazole ring.

Relevance: While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, the presence of a substituted 1H-pyrazol-1-yl moiety within this triazole derivative underscores the recurring use of pyrazoles as building blocks in medicinal chemistry. It highlights the structural diversity achievable through modifications of the pyrazole ring, potentially leading to diverse pharmacological activities. []

Compound Description: This iron(II) complex, characterized by X-ray crystallography, incorporates a 1H-pyrazol-1-yl substituent on its ligand. [] The complex exhibits intriguing supramolecular architecture stabilized by weak interactions. []

Relevance: While structurally distinct from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, the incorporation of a 1H-pyrazol-1-yl group within the complex ligand emphasizes the versatility of pyrazoles as components in coordination chemistry. Although the target compound is not a metal complex, this example showcases the broader applications of pyrazole-containing structures in chemical research. []

[Ni(MPT)(H2O)(SCN)2]n complex (MPT: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol)

Compound Description: This nickel(II) coordination polymer was synthesized using a hydrolyzed s-triazine-type ligand containing a 3,5-dimethyl-1H-pyrazol-1-yl group. [] The complex shows potential as an antibacterial and antifungal agent and exhibits cytotoxic activities against specific cancer cell lines. []

Relevance: Though structurally different from the target compound, this nickel complex incorporates a 3,5-dimethyl-1H-pyrazol-1-yl substituent within its ligand framework. This commonality highlights the use of pyrazole derivatives in coordination chemistry and their potential to impart interesting biological activities to the resulting metal complexes. []

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)methanol(phenol)sodium phenol tetrasolvate

Compound Description: This sodium complex features a five-coordinate sodium ion bound to a triazinide ligand with two pyrazole rings. [] This compound demonstrates the versatility of the pyrazole scaffold for building complex structures with potential applications in material science or medicinal chemistry.

Relevance: This complex molecule shares the common feature of containing a substituted 1H-pyrazol-1-yl moiety with 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide. Even though their overall structures and functionalities differ, the presence of this shared fragment emphasizes the prevalence of substituted pyrazoles in various chemical contexts and highlights their versatility as building blocks. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

Compound Description: This compound exhibits a complex structure with a central triazine ring connected to pyrazole and thiadiazole rings. [] The molecule's planarity is stabilized by intramolecular hydrogen bonds, and its crystal structure is characterized by various intermolecular interactions. []

Relevance: This complex molecule, like 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, incorporates a substituted 1H-pyrazol-1-yl group as a key structural element. Despite their significantly different overall structures, this shared feature emphasizes the prevalence and versatility of pyrazole derivatives in constructing diverse chemical entities. []

Compound Description: This compound is a yellow pyrazolyl azo pigment utilized in imaging technologies. [] Its crystal structure, determined by X-ray diffraction, reveals a triclinic system with specific lattice parameters. []

Relevance: This compound shares the common motif of a substituted 1H-pyrazol-1-yl group with 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide. While their overall structures and applications differ significantly, this shared structural element highlights the versatility of pyrazole derivatives as building blocks for diverse applications, ranging from medicinal chemistry to materials science. []

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate

Compound Description: This complex sodium bisazo complex is used in imaging technologies. [] Its crystal structure, solved by X-ray diffraction, reveals a triclinic system. []

Relevance: This complex, much like 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, incorporates a substituted 1H-pyrazol-1-yl unit within its structure. Despite their vastly different overall architectures and purposes, the presence of this shared fragment underscores the recurring use and adaptability of pyrazole derivatives in diverse chemical applications. []

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor with promising preclinical pharmacokinetic properties. [] It exhibits enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in a xenograft model of non-small cell lung cancer. []

Relevance: This compound highlights the broad application of substituted pyrazoles in drug development. Though structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, it incorporates a 3-methoxy-1-methyl-pyrazol-4-yl moiety, demonstrating the versatility of pyrazoles as building blocks for targeting distinct kinases and therapeutic areas. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor derived from celecoxib. [, ] It demonstrates anticancer activity by inhibiting epidermal growth factor receptor (EGFR) expression and inducing apoptosis in basal-like breast cancer cells. []

Relevance: This compound and 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide both feature a substituted 1H-pyrazol-1-yl group attached to a phenyl ring and an acetamide moiety. Although their substitution patterns and biological targets differ, the structural similarities highlight the shared chemical space occupied by these compounds and emphasize the versatility of modifying the pyrazole and acetamide moieties for achieving different biological activities. [, ]

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

Compound Description: This series of compounds exhibits potent inhibitory activity against p21-activated kinase 4 (PAK4) and displays promising anticancer activity by inhibiting cell proliferation, migration, and invasion in the A549 cell line. []

Relevance: This compound series emphasizes the significance of the 1H-pyrazol-3-yl core structure, which is structurally related to the 1H-pyrazol-1-yl core found in 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide. Although the target compound has a different substitution pattern and linker, the presence of a similar core structure and potential anticancer activity underscores the value of exploring variations in pyrazole ring substituents and linkers for discovering new therapeutic agents. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description: These derivatives are selective TYK2 inhibitors with potential for treating inflammatory bowel disease (IBD). [] They exhibit good functional potency in the JAK/STAT signaling pathway and demonstrated efficacy in reducing inflammation in a colitis mouse model. []

Relevance: This series, like 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, features a substituted 1H-pyrazol-1-yl group as a key structural feature. Although they have different overall structures and biological targets, the shared presence of this group underlines the versatility of pyrazole derivatives as building blocks for drug discovery, targeting various therapeutic areas like inflammation and immune-mediated diseases. []

2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It exhibited potent inhibition of LTB4 synthesis in human whole blood and displayed favorable pharmacokinetic properties across species. []

Relevance: BI 665915 and 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide both belong to the class of substituted pyrazole-1-yl acetamide derivatives. Despite differences in their substitution patterns and biological targets, their structural similarities underscore the significance of this chemical class in medicinal chemistry. []

Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

Compound Description: This compound, structurally characterized by X-ray crystallography, showcases a substituted pyrazole ring with an amino group and a tosyl group. [] Its crystal structure reveals intermolecular hydrogen bonding patterns, providing insights into its solid-state interactions. []

Relevance: Although structurally distinct from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this compound emphasizes the recurring use of substituted pyrazole rings with amino groups in organic synthesis. It highlights the structural diversity possible within this chemical class by introducing variations in the substitution pattern and attached functional groups, potentially leading to distinct chemical properties and biological activities. []

3-Methylisoxazole-5-carboxamides and 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles

Compound Description: These compounds were synthesized through a one-pot method using 3-methylisoxazole-5-carboxylic acid as a starting material. [] This work exemplifies the synthesis of various substituted heterocyclic compounds, highlighting the versatility of such reactions in accessing a diverse library of compounds.

Relevance: While these compounds differ significantly in their overall structure from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, they highlight the broader context of incorporating heterocyclic moieties like pyrazoles in drug discovery. The presence of a 1H-pyrazol-1-yl group within these compounds, albeit in a different arrangement, emphasizes the recurrent use of this specific heterocycle in medicinal chemistry. []

Compound Description: This molecule is a derivative of 1,2,4-triazole-3-thione incorporating a substituted 1H-pyrazol-4-yl group. [] Docking studies suggest it may inhibit human prostaglandin reductase (PTGR2), potentially impacting inflammatory processes. []

Relevance: Although structurally distinct from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this triazole-thione derivative shares the common feature of a substituted 1H-pyrazol-yl group. The different substitution patterns and adjacent heterocyclic frameworks emphasize the vast chemical space accessible by modifying and linking pyrazole rings to other pharmacophores, potentially resulting in diverse biological activities. []

Compound Description: This class of ESIPT-capable compounds exhibits dual emission, showing both fluorescence and phosphorescence. [] They feature a short intramolecular hydrogen bond between the hydroxyl and pyrimidine nitrogen. []

Relevance: While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, these compounds highlight the diverse applications of 1H-pyrazol-1-yl substituents in designing molecules with unique photophysical properties. The shared presence of this group emphasizes the utility of pyrazole derivatives in fields beyond traditional medicinal chemistry, extending to materials science and photochemistry. []

3-(4-Hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

Compound Description: These series of 1H-pyrazole derivatives were synthesized and evaluated for their biological activities. [] Several compounds within these series exhibited platelet antiaggregating activity, with some displaying superior potency compared to acetylsalicylic acid. [] Additionally, they demonstrated moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in animal models. []

Relevance: These compounds, while structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, share a core 1H-pyrazol-1-yl moiety. This emphasizes the significance of this scaffold in medicinal chemistry, even though the specific substitutions and linked functional groups lead to variations in their pharmacological profiles. The presence of these compounds highlights the potential of exploring modifications around the pyrazole ring to fine-tune desired biological activities. []

Compound Description: These copper complexes were synthesized using the ligand 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (bdmpp). [] The complexes exhibit diverse structural motifs, including dimers, linear chains, spiral chains, and trinuclear sandwiches. [] Electrochemical studies revealed the redox properties of these complexes. []

Relevance: While structurally dissimilar to 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, these complexes utilize a ligand containing a bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine moiety. This highlights the broader applicability of pyrazole-containing compounds in coordination chemistry, emphasizing their ability to function as ligands for metal ions. While the target compound is not a metal complex, this example showcases the potential of incorporating pyrazole units into more complex structures with diverse functionalities. []

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

Compound Description: This compound was synthesized via a novel reaction pathway involving the reaction of an indole derivative with 1-chloroacetophenone. [] This work contributes to the expanding library of substituted pyrrole derivatives, which hold significance in organic synthesis and medicinal chemistry.

Relevance: Although structurally distinct from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this compound highlights the broader context of incorporating heterocyclic moieties like pyrazoles in drug discovery. While this specific compound focuses on a pyrrole scaffold, the presence of a substituted 1H-pyrazol-1-yl group within the target compound emphasizes the importance of exploring various heterocyclic systems, including pyrazoles, for their potential therapeutic applications. []

Compound Description: Complex 1, a copper(II) complex, effectively inhibits protein tyrosine phosphatase 1B (PTP1B) and exhibits antiproliferative activity against MCF7 breast cancer cells. [] Its crystal structure reveals a distorted octahedral geometry around the copper center. []

Relevance: While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this copper complex incorporates a 1H-pyrazol-1-yl group within its ligand framework. Although the target compound is not a metal complex, this example illustrates the broader use of pyrazole-containing molecules in coordination chemistry and their potential to contribute to the biological activity of the resulting complexes. []

Compound Description: These derivatives were designed and synthesized as potential anti-tubercular agents. [] Compounds 6b and 6h, bearing electron-donating substituents on the phenyl ring, displayed enhanced potency against Mycobacterium tuberculosis. []

Relevance: Although structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, these derivatives share the common feature of incorporating a substituted 4,5-dihydro-1H-pyrazol-1-yl moiety. This emphasizes the continued relevance of exploring diversely substituted pyrazole derivatives in medicinal chemistry for various therapeutic applications, including infectious diseases like tuberculosis. []

Compound Description: These novel hybrid molecules were synthesized through one-pot multi-component reactions. [] They represent a new class of compounds with potential biological activities, and their synthesis highlights the efficiency of multi-component reactions in generating diverse chemical libraries.

Relevance: Although structurally diverse from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, these molecules all incorporate a 1-phenyl-1H-pyrazol-3-yl moiety. This shared structural feature underscores the significance and versatility of substituted pyrazoles as building blocks in medicinal chemistry. []

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide.

Compound Description: This compound, characterized by X-ray crystallography, showcases a substituted pyrazoline ring linked to an imidazole carboxamide moiety through an amidine linker. [] Its structure provides insights into the conformational preferences and intramolecular interactions of such compounds.

Relevance: While structurally distinct from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this compound emphasizes the recurring use of substituted pyrazole derivatives in organic synthesis. The presence of a 4,5-dihydro-1H-pyrazol-1-yl group, albeit with different substitutions and an alternative linker, underscores the versatility of this heterocycle in constructing diverse chemical entities. []

6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

Compound Description: This series of compounds displays potent antagonistic activity against the adenosine A2A receptor, suggesting potential as therapeutic agents for Parkinson's disease. [] Optimization of this scaffold led to compounds with excellent receptor binding affinity and ligand efficiency. []

Relevance: While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, these compounds highlight the broad application of 1H-pyrazol-1-yl groups in medicinal chemistry research. The shared presence of this group, albeit in a different chemical context, demonstrates the versatility of pyrazoles as building blocks for targeting diverse receptors and therapeutic areas. []

3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole

Compound Description: This compound is a novel high-energy density material. [] Its crystal structure, determined by powder X-ray diffraction and density functional theory calculations, reveals a structure stabilized by weak interactions. []

Relevance: While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this compound illustrates the diverse applications of substituted pyrazole derivatives. The presence of a 3,4-dinitro-1H-pyrazol-1-yl group, although in a different chemical environment, highlights the broad utility of pyrazoles in various fields, including materials science and energetic materials research. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This compound exhibited strong herbicidal activity, specifically inhibiting the root growth of Pennisetum alopecuroides L. [] Its activity highlights the potential of pyrazole-containing compounds in agricultural applications as herbicides.

Relevance: Though structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this compound shares the common feature of a 1H-pyrazol-1-yl group. This shared feature underscores the broad applicability of pyrazole derivatives in different fields, extending beyond medicinal chemistry to areas like agricultural chemistry and herbicide development. []

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This compound displayed significant herbicidal activity by inhibiting chlorophyll levels in Pennisetum alopecuroides L. seedlings. [] Its structure-activity relationship suggests that the alkynyloxy group at the 6-position of the pyrimidine ring plays a crucial role in its bleaching activity. []

Relevance: This compound, like 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, incorporates a 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl moiety. Although their overall structures and applications differ, the shared presence of this substituted pyrazole group emphasizes the versatility of this scaffold in different fields, including agricultural chemistry and herbicide development. []

Compound Description: These two compounds are isomers with distinct hydrogen-bonding patterns in their crystal structures. [] Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms hydrogen-bonded sheets, while methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate forms hydrogen-bonded chains. []

Relevance: While structurally different from 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, these isomers highlight the importance of substitution patterns on the pyrazole ring. Despite incorporating a similar 5-phenyl-1H-pyrazol-yl core, the different attachment points of the amino group and the presence of the nitrobenzoate moiety lead to distinct intermolecular interactions and crystal packing arrangements. []

Compound Description: This compound and its crystalline form are described in a patent application related to cancer treatment. [] Specific details about its activity or mechanism of action are not provided in the abstract.

Relevance: This compound shares with 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide the core structure of a substituted pyrazole ring. Though the overall structures differ, this shared feature highlights the relevance of pyrazole derivatives in medicinal chemistry, particularly for developing anticancer agents. []

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. [] It demonstrated efficacy in lowering blood glucose levels in both acute and chronic mouse models of type II diabetes. []

Relevance: MK-0893, like 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, incorporates a substituted 1H-pyrazol-1-yl moiety within its structure. Though their overall structures and biological targets differ significantly, the shared presence of this group underscores the broad utility of pyrazole derivatives in medicinal chemistry for targeting diverse therapeutic areas, including metabolic disorders like diabetes. []

Properties

CAS Number

1152853-30-9

Product Name

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-methylacetamide

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4,7H2,1H3,(H,8,11)

InChI Key

FRUYIVIAILMCPE-UHFFFAOYSA-N

SMILES

CNC(=O)CN1C=C(C=N1)N

Canonical SMILES

CNC(=O)CN1C=C(C=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.